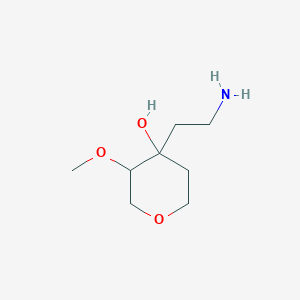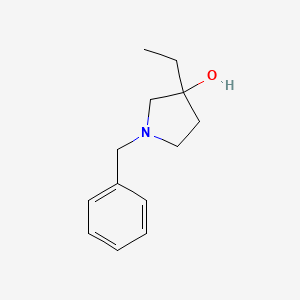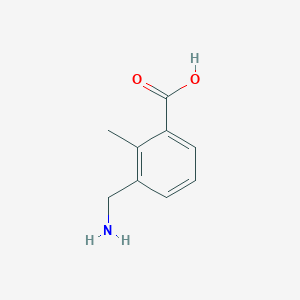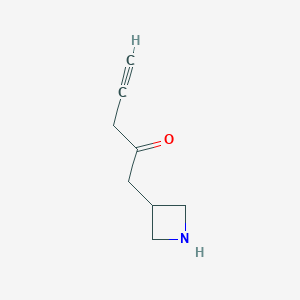
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ This compound features a cyclobutane ring substituted with an amino group, a hydroxyl group, and a 2-methyl-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitrobenzaldehyde with a suitable amine and a cyclobutanone derivative. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of 3-(2-methyl-4-nitrophenyl)cyclobutan-1-one
Reduction: Formation of 3-Amino-3-(2-methyl-4-aminophenyl)cyclobutan-1-ol
Substitution: Formation of various substituted cyclobutan-1-ol derivatives
Scientific Research Applications
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-methyl-4-aminophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-methyl-4-chlorophenyl)cyclobutan-1-ol
Uniqueness
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-8(13(15)16)2-3-10(7)11(12)5-9(14)6-11/h2-4,9,14H,5-6,12H2,1H3 |
InChI Key |
KMEJFHSTIKSMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2(CC(C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)


![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)





![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)

![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)

